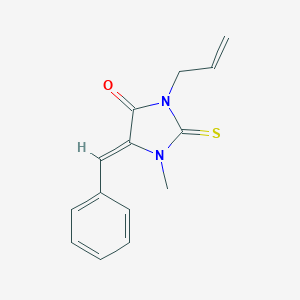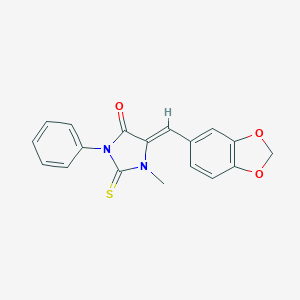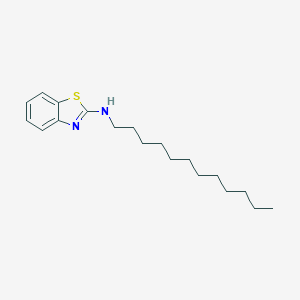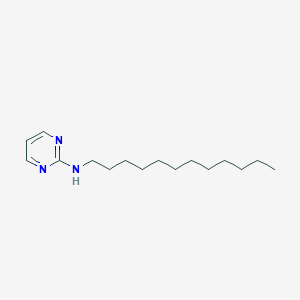![molecular formula C19H11Cl3N4O3S B303548 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B303548.png)
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DTTS and has been synthesized using different methods. In
作用機序
DTTS exerts its biological activity by inhibiting the activity of specific enzymes. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the nervous system of insects. DTTS has also been found to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA. Additionally, DTTS has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of thymidine, a nucleotide that is essential for DNA synthesis.
Biochemical and Physiological Effects:
DTTS has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of dihydrofolate reductase and thymidylate synthase. DTTS has also been found to inhibit the activity of acetylcholinesterase, leading to the death of insects. Additionally, DTTS has been found to exhibit fluorescent properties, making it useful in the development of new fluorescent probes for the detection of metal ions.
実験室実験の利点と制限
DTTS has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized using various methods. Additionally, DTTS has been found to exhibit high selectivity and potency, making it useful in the development of new drugs and pesticides. However, DTTS has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, DTTS has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of DTTS. One potential direction is the development of new drugs that target specific enzymes that are involved in the growth and proliferation of cancer cells. Another potential direction is the development of new pesticides that target specific enzymes that are involved in the nervous system of insects. Additionally, DTTS could be used in the development of new fluorescent probes for the detection of metal ions in biological samples. Finally, further research could be conducted to explore the potential applications of DTTS in other fields of scientific research.
合成法
DTTS can be synthesized using various methods, including condensation reaction and nucleophilic substitution. One of the most common methods used to synthesize DTTS is the condensation reaction between 2,4,5-trichlorophenylacetic acid and 5,6-diamino-2-furyl-1,2,4-triazine in the presence of thionyl chloride and triethylamine. The product is then treated with sodium sulfide to obtain DTTS. Other methods include the reaction between 5,6-diamino-2-furyl-1,2,4-triazine and 2,4,5-trichlorophenyl isothiocyanate in the presence of triethylamine.
科学的研究の応用
DTTS has shown potential applications in various fields of scientific research. It has been used in the development of new drugs due to its ability to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. DTTS has also been used in the development of new pesticides due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the nervous system of insects. Additionally, DTTS has been used in the development of new fluorescent probes for the detection of metal ions.
特性
製品名 |
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide |
|---|---|
分子式 |
C19H11Cl3N4O3S |
分子量 |
481.7 g/mol |
IUPAC名 |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C19H11Cl3N4O3S/c20-10-7-12(22)13(8-11(10)21)23-16(27)9-30-19-24-17(14-3-1-5-28-14)18(25-26-19)15-4-2-6-29-15/h1-8H,9H2,(H,23,27) |
InChIキー |
KTUPHGWIMOERIH-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)C4=CC=CO4 |
正規SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)